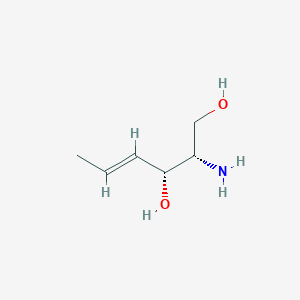
C6-Sphingosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C6-Sphingosine, also known as N-Hexanoylsphingosine, is a bioactive sphingolipid that plays a crucial role in cellular signaling and regulation. It is a synthetic analog of naturally occurring sphingosine, which is a key component of sphingolipids found in cell membranes. Sphingolipids are essential for maintaining the structural integrity of cell membranes and are involved in various cellular processes, including cell growth, differentiation, and apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
C6-Sphingosine can be synthesized through several methods. One common approach involves the acylation of sphingosine with hexanoic acid. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond between the sphingosine and hexanoic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
C6-Sphingosine undergoes various chemical reactions, including:
Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
- Sphingosine-1-phosphate (S1P)
- Dihydrosphingosine
- Various substituted sphingosine derivatives
Aplicaciones Científicas De Investigación
C6-Sphingosine has a wide range of applications in scientific research:
- Chemistry : It is used as a model compound to study sphingolipid metabolism and signaling pathways .
- Biology : this compound is employed in cell culture studies to investigate its effects on cell growth, differentiation, and apoptosis .
- Medicine : It has potential therapeutic applications in cancer treatment, as it can induce apoptosis in cancer cells .
- Industry : this compound is used in the development of sphingolipid-based nanotherapeutics for drug delivery .
Mecanismo De Acción
C6-Sphingosine exerts its effects by modulating various cellular signaling pathways. It can be phosphorylated to form sphingosine-1-phosphate (S1P), which binds to specific G-protein-coupled receptors (GPCRs) on the cell surface. This binding activates downstream signaling pathways involved in cell proliferation, survival, and migration . Additionally, this compound can induce apoptosis by disrupting mitochondrial function and activating caspases .
Comparación Con Compuestos Similares
Similar Compounds
- Sphingosine
- Dihydrosphingosine
- Sphingosine-1-phosphate (S1P)
- C6-NBD-ceramide
Uniqueness
C6-Sphingosine is unique due to its synthetic nature and specific acyl chain length, which allows for targeted studies on sphingolipid metabolism and signaling. Unlike natural sphingosine, this compound can be easily modified to create various derivatives for research purposes .
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
(E,2S,3R)-2-aminohex-4-ene-1,3-diol |
InChI |
InChI=1S/C6H13NO2/c1-2-3-6(9)5(7)4-8/h2-3,5-6,8-9H,4,7H2,1H3/b3-2+/t5-,6+/m0/s1 |
Clave InChI |
NEMDEAKTUXYLHL-KFBNRENSSA-N |
SMILES isomérico |
C/C=C/[C@H]([C@H](CO)N)O |
SMILES canónico |
CC=CC(C(CO)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


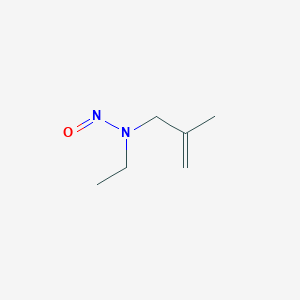
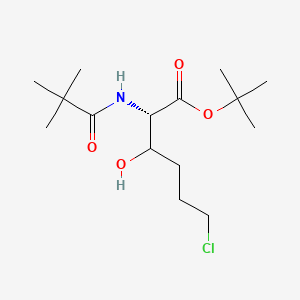
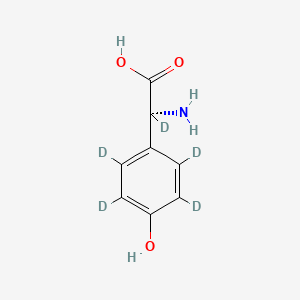
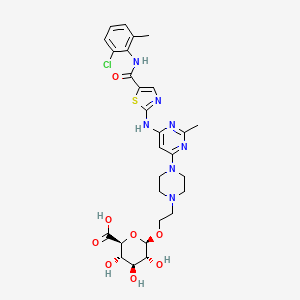
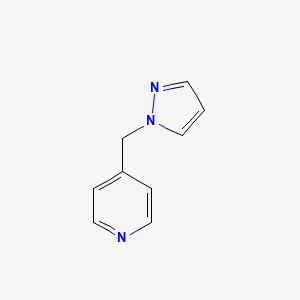

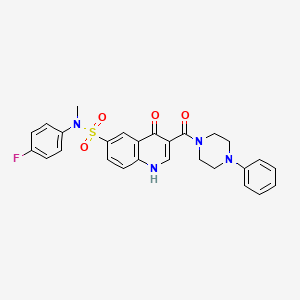
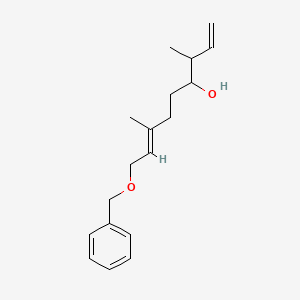

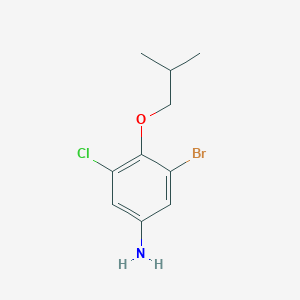
![4-amino-N-[1-(4-hydroxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13856305.png)
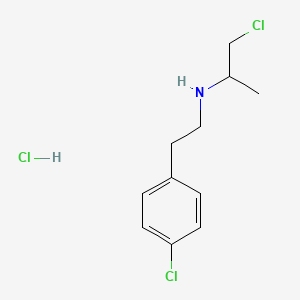

![4-chloro-6-phenyl-2-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13856315.png)
